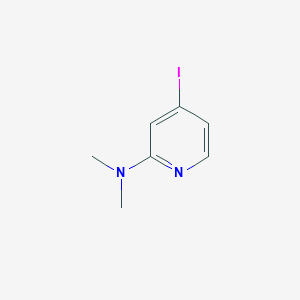
4-iodo-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-N,N-dimethylpyridin-2-amine is a chemical compound characterized by its iodine atom attached to the fourth position of a pyridine ring, which also has two methyl groups attached to the nitrogen atom at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: One common method involves the halogenation of N,N-dimethylpyridin-2-amine using iodine in the presence of a suitable catalyst.
Sandmeyer Reaction: Another method is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The iodine atom can be oxidized to form iodic acid derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Common reducing agents include sodium thiosulfate and hydrogen.
Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base.
Major Products Formed:
Oxidation: Iodic acid derivatives.
Reduction: Iodide derivatives.
Substitution: Alkyl or aryl substituted pyridines.
Scientific Research Applications
4-Iodo-N,N-dimethylpyridin-2-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-iodo-N,N-dimethylpyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that are targeted by the compound.
Receptors: Specific receptors that are modulated by the compound.
Comparison with Similar Compounds
4-bromo-N,N-dimethylpyridin-2-amine
4-chloro-N,N-dimethylpyridin-2-amine
4-fluoro-N,N-dimethylpyridin-2-amine
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-iodo-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9IN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 |
InChI Key |
PGGRQYKTDQIDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
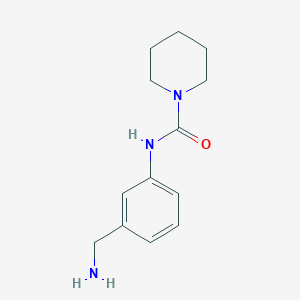
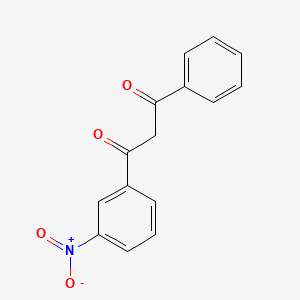
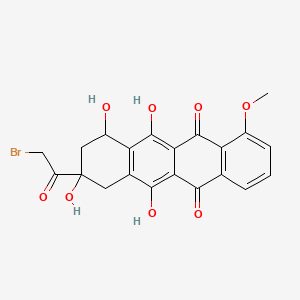

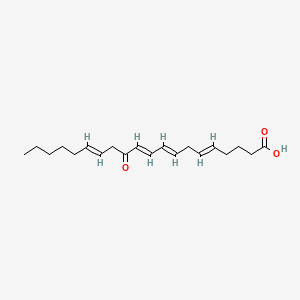
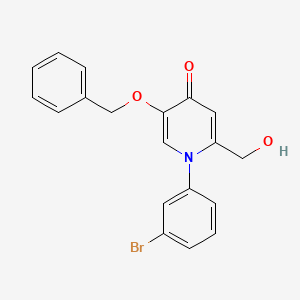
![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)

![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

